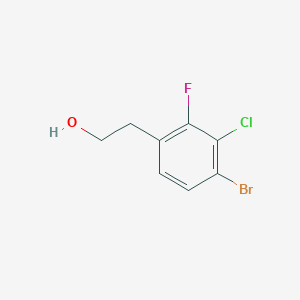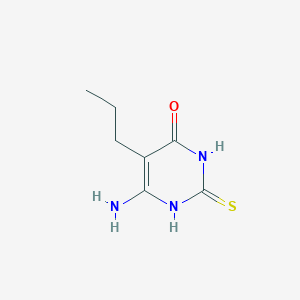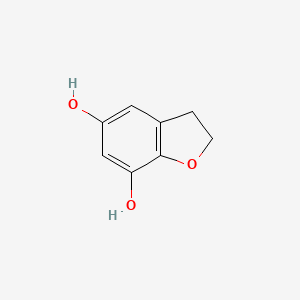
2,3-Dihydro-1-benzofuran-5,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1-benzofuran-5,7-diol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of two hydroxyl groups at positions 5 and 7 on the benzofuran ring. Benzofurans are known for their diverse biological activities and are found in various natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1-benzofuran-5,7-diol typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs microwave-assisted synthesis due to its efficiency and high yield. This method involves the use of microwave irradiation to accelerate the reaction, resulting in the formation of the desired benzofuran compound .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1-benzofuran-5,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
2,3-Dihydro-1-benzofuran-5,7-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1-benzofuran-5,7-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its biological activity by participating in hydrogen bonding and redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Benzofuran: The parent compound without hydroxyl groups.
2,3-Dihydro-1-benzofuran: Lacks the hydroxyl groups at positions 5 and 7.
5,7-Dihydroxybenzofuran: Similar structure but without the dihydro component.
Uniqueness: 2,3-Dihydro-1-benzofuran-5,7-diol is unique due to the presence of both hydroxyl groups and the dihydro component, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H8O3 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2,3-dihydro-1-benzofuran-5,7-diol |
InChI |
InChI=1S/C8H8O3/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4,9-10H,1-2H2 |
InChI Key |
FKEDIFUHQXNRGG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


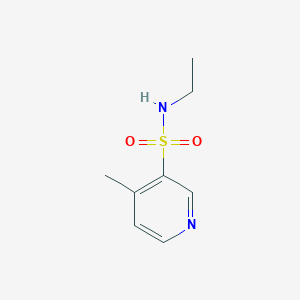
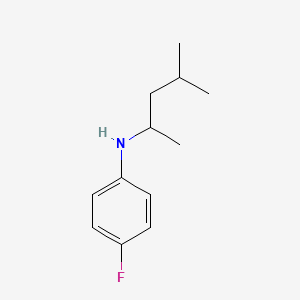

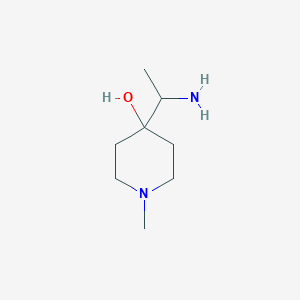
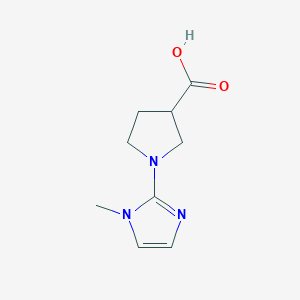

![2,2,2-trifluoro-N-[4-(3-fluorophenyl)piperidin-3-yl]acetamide](/img/structure/B13261700.png)
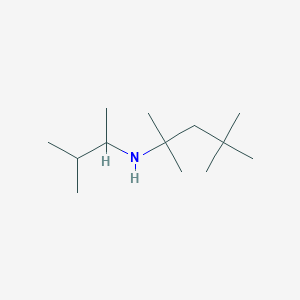
![3-Oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile](/img/structure/B13261710.png)
![2-[(4-Methylcyclohexyl)amino]cyclohexan-1-ol](/img/structure/B13261716.png)
![3-[1-(2,2,2-Trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine](/img/structure/B13261723.png)
